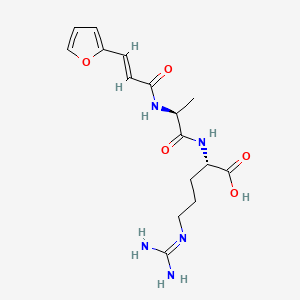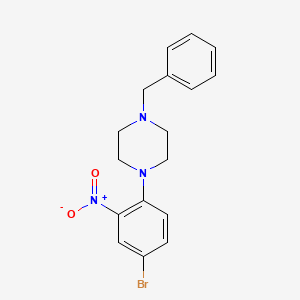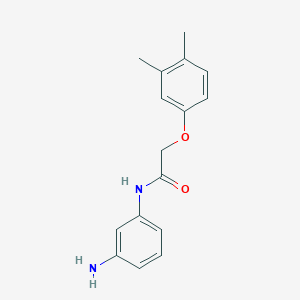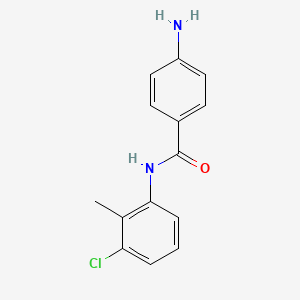
Furylacryloylalanylarginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Assay Development for Carboxypeptidase N1
- Application: An improved spectrophotometric assay for human plasma carboxypeptidase N1 utilizes furylacryloylalanylarginine. This method leverages the chromophoric properties of this compound for kinetic parameter determination (Plummer & Kimmel, 1980).
Mapping Angiotensin-Converting Enzyme (ACE) Active Site
- Application: this compound contributes to the study of angiotensin-converting enzyme (ACE) through transferred NOE spectroscopy. This approach helps in determining the binding specificity and interactions of furylacryloyl derivatives with ACE (Mayer & Meyer, 2000).
Investigating Alpha-Chymotrypsin Catalysis
- Application: The hydrolysis of this compound derivatives by alpha-chymotrypsin highlights its role in studying enzyme kinetics and catalysis. Such studies offer insights into acylenzyme intermediate formation and substrate specificity (Yu & Viswanatha, 1969).
Understanding Molecular Interactions in Food Chemistry
- Application: this compound derivatives have been explored in the context of food chemistry, particularly in identifying taste-active compounds and understanding the Maillard reaction. This research helps in characterizing key compounds influencing taste in food products (Frank, Ottinger, & Hofmann, 2001).
Studying Enzyme Activation by Salts
- Application: this compound aids in the research of enzyme activation, especially in the study of thermolysin's activity influenced by salts. This knowledge contributes to a deeper understanding of enzymatic reactions and their modulation (Inouye, Lee, & Tonomura, 1996).
Eigenschaften
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O5/c1-10(20-13(22)7-6-11-4-3-9-26-11)14(23)21-12(15(24)25)5-2-8-19-16(17)18/h3-4,6-7,9-10,12H,2,5,8H2,1H3,(H,20,22)(H,21,23)(H,24,25)(H4,17,18,19)/b7-6+/t10-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMXOYCJJRUPKZ-RIVSHMCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C=CC1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)/C=C/C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76079-06-6 |
Source


|
| Record name | Furylacryloylalanylarginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076079066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: How does Furylacryloylalanylarginine (FA-Ala-Arg) influence nitric oxide production in MCF-7 breast cancer cells?
A1: FA-Ala-Arg serves as a substrate for carboxypeptidases, specifically Carboxypeptidase-D (CPD), which is present on the cell surface of MCF-7 cells []. When CPD cleaves FA-Ala-Arg, it releases arginine. This arginine is then transported into the cell and converted into nitric oxide (NO) []. This process is enhanced in the presence of prolactin and/or 17beta-estradiol, which upregulate CPD expression [].
Q2: What happens when CPD activity is inhibited in the presence of FA-Ala-Arg?
A2: Inhibiting CPD with a specific inhibitor like 2-mercaptomethyl-3-guanidinoethylthio-propanoic acid (MGTA) prevents the cleavage of FA-Ala-Arg []. Consequently, this inhibition reduces the availability of intracellular arginine, leading to decreased nitric oxide production and ultimately impacting MCF-7 cell survival []. This effect highlights the importance of CPD activity in utilizing FA-Ala-Arg for NO production and its downstream effects on cell viability.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)


![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)





![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)
![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)
